molecular formula C16H26BrO4P B12648236 Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester CAS No. 89210-94-6

Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester

Cat. No.: B12648236
CAS No.: 89210-94-6
M. Wt: 393.25 g/mol
InChI Key: KSJHLCBWEJCIDQ-UHFFFAOYSA-N
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Description

Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester is a chemical compound with the molecular formula C16H26BrO4P. This compound is known for its unique structure, which includes a bromophenoxy group attached to a hexyl chain, and a phosphonic acid ester group. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester typically involves the reaction of 4-bromophenol with 6-bromohexanol to form 6-(4-bromophenoxy)hexanol. This intermediate is then reacted with diethyl phosphite under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and corresponding reduced esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological molecules through halogen bonding, while the phosphonic acid ester group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester
  • Phosphonic acid, (6-(4-fluorophenoxy)hexyl)-, diethyl ester
  • Phosphonic acid, (6-(4-methylphenoxy)hexyl)-, diethyl ester

Uniqueness

Phosphonic acid, (6-(4-bromophenoxy)hexyl)-, diethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications.

Properties

CAS No.

89210-94-6

Molecular Formula

C16H26BrO4P

Molecular Weight

393.25 g/mol

IUPAC Name

1-bromo-4-(6-diethoxyphosphorylhexoxy)benzene

InChI

InChI=1S/C16H26BrO4P/c1-3-20-22(18,21-4-2)14-8-6-5-7-13-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3

InChI Key

KSJHLCBWEJCIDQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCOC1=CC=C(C=C1)Br)OCC

Origin of Product

United States

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